molecular formula C21H27NO5S B2859514 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798640-42-2

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2859514
CAS No.: 1798640-42-2
M. Wt: 405.51
InChI Key: YNRCDLJKBDYWNG-UHFFFAOYSA-N
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Description

The compound 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a heterocyclic organic molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy group at position 2. The piperidine ring is further functionalized with a 2,3,5,6-tetramethylphenylsulfonyl moiety, which contributes to its distinct electronic and steric properties.

Properties

IUPAC Name

6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-13-10-14(2)17(5)21(16(13)4)28(24,25)22-8-6-18(7-9-22)27-19-11-15(3)26-20(23)12-19/h10-12,18H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRCDLJKBDYWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The 2,3,5,6-tetramethylphenylsulfonyl group in the target compound distinguishes it from analogues with simpler aryl-sulfonyl substituents. For instance:

  • 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) (): Contains a 4-fluorophenylsulfonyl group. However, the tetramethylphenyl group in the target compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • 6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (BF90390) (): Features a phenylsulfanyl (thioether) group instead of a sulfonyl. The sulfonyl group (SO₂) in the target compound is a stronger electron-withdrawing group, likely enhancing stability and resistance to oxidative metabolism compared to sulfanyl derivatives .

Piperidine vs. Azetidine Rings

The compound 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one () replaces the piperidine ring with a smaller azetidine (4-membered ring). Azetidine introduces ring strain, which may alter conformational flexibility and binding kinetics. Piperidine derivatives generally exhibit better synthetic accessibility and lower strain, favoring scalability .

Pyran-2-one Derivatives with Varied Substituents

The pyran-2-one core is shared with other compounds, but substituents modulate activity:

  • 4-methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (): Contains a styryl group and methoxy substituent. In contrast, the target compound’s methyl group at position 6 and bulky sulfonyl-piperidine substituent may reduce ring reactivity but enhance steric hindrance .

Q & A

Q. How can synthetic byproducts or impurities be characterized and mitigated?

  • Answer :
  • HPLC-MS : Monitor reaction progress and identify impurities via retention time/MS fragmentation.
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to purify crystalline products.
  • Column chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients) for challenging separations .

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